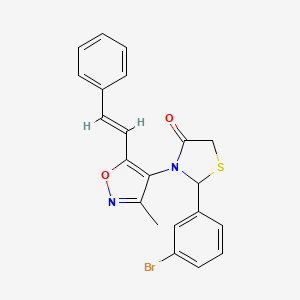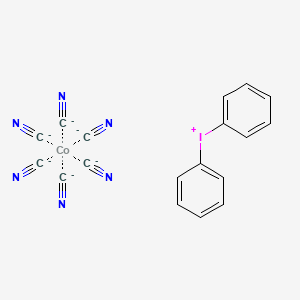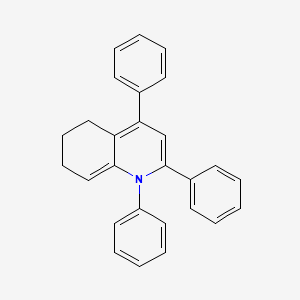
5-(2-Bromoethenyl)-2',5'-dideoxy-5'-iodouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include a bromoethenyl group and an iodine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of uridine, followed by iodination at the 5’ position. The bromoethenyl group is then introduced via a palladium-catalyzed coupling reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or thiols, typically under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a dehalogenated product.
Aplicaciones Científicas De Investigación
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to thymidine.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral thymidine kinase, which phosphorylates it to its active triphosphate form.
Comparación Con Compuestos Similares
Similar Compounds
Brivudine: Another nucleoside analog with antiviral properties.
Idoxuridine: Used in the treatment of herpes simplex virus infections.
Trifluridine: Employed in the treatment of viral eye infections.
Uniqueness
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is unique due to its specific modifications, which confer distinct antiviral properties and make it a valuable tool in scientific research. Its ability to act as a chain terminator in viral DNA synthesis sets it apart from other nucleoside analogs.
Propiedades
Número CAS |
80646-47-5 |
|---|---|
Fórmula molecular |
C11H12BrIN2O4 |
Peso molecular |
443.03 g/mol |
Nombre IUPAC |
5-(2-bromoethenyl)-1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12BrIN2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
PPVHTYZLDYEMNP-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CI)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)



![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)




